

Application Notes and Protocols for (Rac)-ZLc-002 in Neuronal Cell Treatment

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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B15609708

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Product: (Rac)-ZLc-002

Target: Neuronal Nitric Oxide Synthase (nNOS) - NOS1AP Interaction

Introduction

(Rac)-ZLc-002 is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, NOS1AP (also known as CAPON).[\[1\]](#)[\[2\]](#) This interaction is implicated in excitotoxicity and central sensitization associated with inflammatory and neuropathic pain.[\[3\]](#) ZLc-002 has demonstrated efficacy in preclinical models by disrupting the NMDA receptor-dependent association of nNOS and NOS1AP in neurons.[\[1\]](#) These notes provide detailed protocols for utilizing ZLc-002 in neuronal cell cultures to study its mechanism of action and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of (Rac)-ZLc-002 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Treatment Parameters for (Rac)-ZLc-002

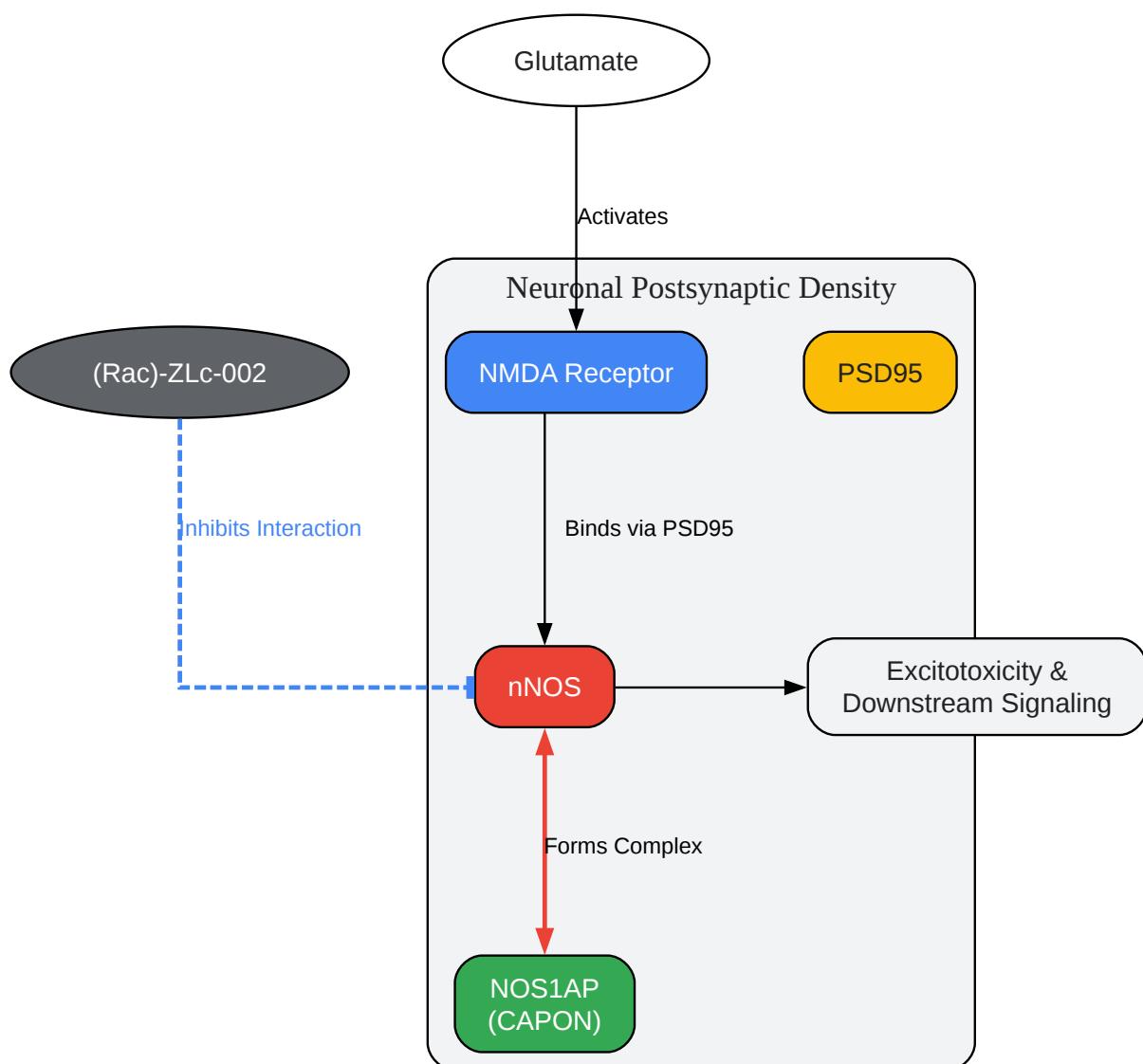
Cell Type	Application	ZLc-002 Concentration	Treatment Duration	Outcome	Reference
Primary Cortical Neurons	Inhibition of NMDA-induced nNOS- NOS1AP interaction	10 μ M	Pretreatment	Reduced co-immunoprecipitation of nNOS- NOS1AP.	[1]
HEK293T Cells	Disruption of nNOS- NOS1AP interaction	10 μ M	90 minutes	Reduced co-immunoprecipitation of nNOS and NOS1AP.	[1]
Hippocampal Neurons (ICR mice)	Inhibition of nNOS- CAPON coupling	1 μ M	24 hours	Confirmed inhibition of the nNOS- CAPON interaction.	[2]
4T1 and HeyA8 Tumor Cells	Cell Viability (in combination with paclitaxel)	0 - 50 μ M	72 hours	No effect on viability alone, but synergized with paclitaxel.	[1]

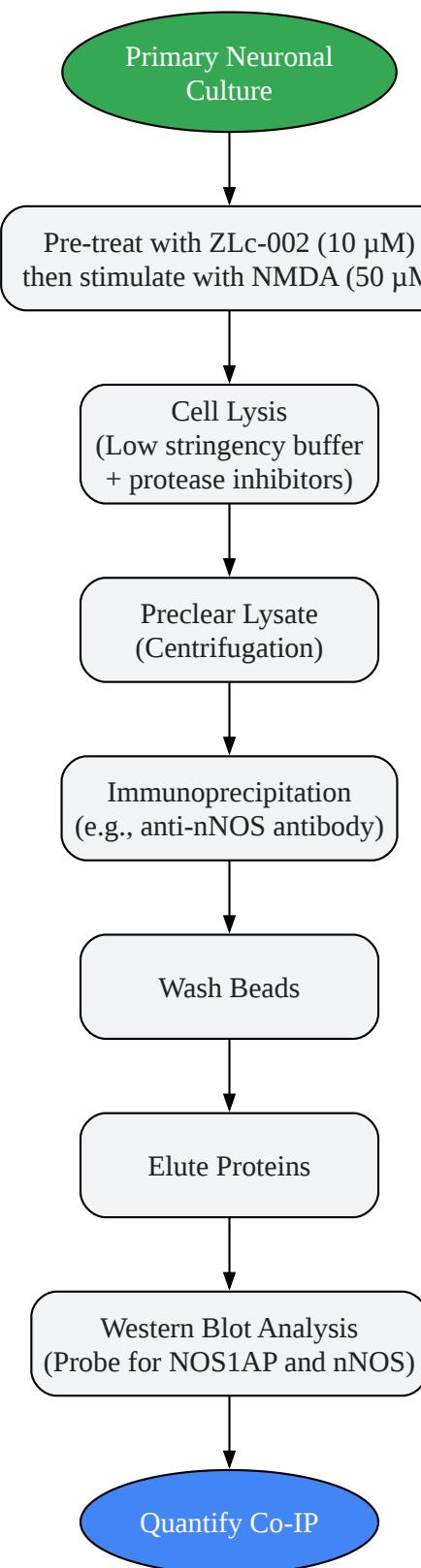
Table 2: In Vivo Administration and Efficacy of (Rac)-ZLc-002

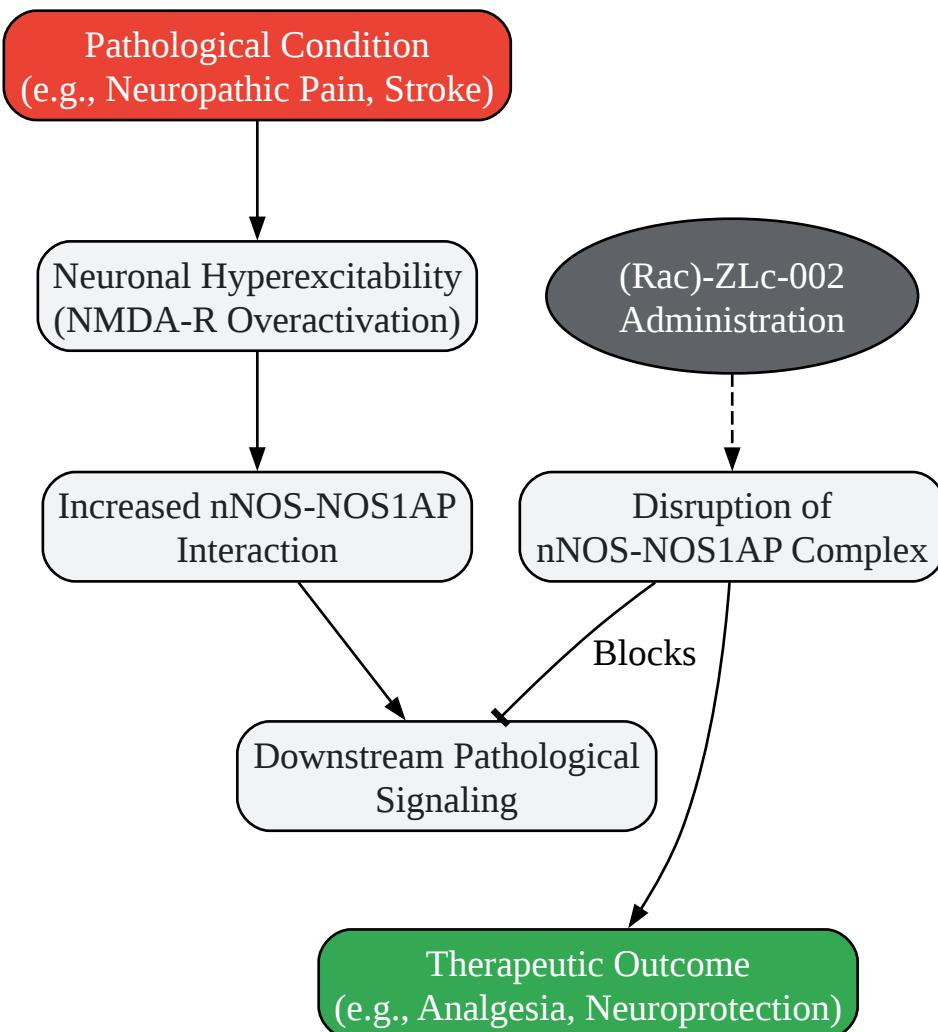
Animal Model	Application	ZLc-002 Dosage	Administration Route	Outcome	Reference
Rats	Formalin-evoked inflammatory pain	4 - 10 mg/kg	Intraperitoneal (i.p.)	Suppressed inflammatory pain.	[3]
Mice	Paclitaxel-induced neuropathic pain	10 mg/kg	Intraperitoneal (i.p.), once daily	Attenuated mechanical and cold allodynia.	[1][4]
tMCAO Mice	Stroke	30 mg/kg	Intraperitoneal (i.p.), daily	Improved motor function.	[2]
ICR Mice	Chronic Mild Stress	40 mg/kg	Intravenous (i.v.), once daily	Ameliorated anxiety-related behaviors.	[2]
ICR Mice	Corticosterone-induced anxiety	10 µM (1 µL)	Hippocampus injection, once daily	Improved anxiety-related behaviors.	[2]

Signaling Pathway and Mechanism of Action

(Rac)-ZLc-002 is proposed to act by disrupting the protein-protein interaction between nNOS and NOS1AP, which is enhanced by N-methyl-D-aspartate (NMDA) receptor activation. While ZLc-002 effectively reduces this interaction in intact cells, it does not appear to disrupt the binding between the purified protein domains in cell-free assays, suggesting an indirect mechanism of action within the cellular environment.[1][3]







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References

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